molecular formula C8H13Br B6282251 (1E)-1-bromocyclooct-1-ene CAS No. 61815-42-7

(1E)-1-bromocyclooct-1-ene

Cat. No.: B6282251
CAS No.: 61815-42-7
M. Wt: 189.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Vinylic Halides in Medium-Sized Cyclic Systems

Vinylic halides, which are compounds containing a halogen atom bonded to a carbon-carbon double bond, are versatile intermediates in organic synthesis. wikipedia.org Their utility is particularly pronounced in the construction of complex molecular architectures due to their ability to participate in a wide array of chemical transformations. In the context of medium-sized rings, which typically contain eight to eleven atoms, the incorporation of a vinylic halide moiety introduces a unique combination of steric and electronic properties.

These medium-sized cyclic systems often exhibit conformational flexibility and transannular strain, which can influence the reactivity of the embedded functional groups. nih.gov The presence of a vinylic halide in such a ring allows for the strategic introduction of other functional groups through various coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings. wikipedia.org These reactions are fundamental in the formation of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.

Furthermore, the geometry of the double bond and the nature of the halogen atom can be precisely controlled, offering a handle for stereoselective synthesis. The ability to form vinyl carbocations from vinylic halides under certain conditions opens up pathways for unique intramolecular reactions, including C-H insertion and Friedel-Crafts type reactions, leading to the formation of challenging bicyclic and polycyclic systems. nih.govcaltech.edu

Challenges and Opportunities in Cyclooctene (B146475) Ring Chemistry

The chemistry of cyclooctene, an eight-membered cycloalkene, presents both distinct challenges and exciting opportunities for synthetic chemists. A primary challenge lies in controlling the conformation of the flexible eight-membered ring. Cyclooctene can exist in multiple conformations, and the interplay between these conformers can complicate reaction outcomes and stereochemical control. researchgate.net

However, this conformational flexibility also provides opportunities for the design of novel chemical transformations. The inherent strain in the trans-isomer of cyclooctene, for instance, makes it a highly reactive species in bioorthogonal chemistry. nih.gov This high reactivity, driven by ring strain, allows for rapid and selective reactions within complex biological environments.

Another area of opportunity in cyclooctene chemistry is in the field of polymer chemistry. Ring-opening metathesis polymerization (ROMP) of cyclooctene and its derivatives can lead to the formation of polymers with unique properties. researchgate.netjove.com By carefully designing the cyclooctene monomer, including the incorporation of functional groups like vinylic halides, chemists can tailor the properties of the resulting polymers for specific applications, such as the development of chemically recyclable materials. researchgate.netnsf.gov The ability to functionalize the cyclooctene ring provides a pathway to new materials with tunable characteristics. jove.com

Research Trajectories and Synthetic Utility of (1E)-1-bromocyclooct-1-ene

Research involving this compound has explored its potential as a versatile building block in organic synthesis. Its structure combines the reactivity of a vinylic bromide with the unique conformational properties of a cyclooctene ring.

A significant research trajectory focuses on its use in cross-coupling reactions. As a vinylic bromide, it can readily participate in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of a wide variety of substituents onto the cyclooctene scaffold, providing access to a diverse range of functionalized eight-membered rings.

Another important area of investigation is its role in the synthesis of strained cyclic systems. The generation of a vinyl carbocation from this compound can trigger intramolecular reactions. For example, transannular C-H insertion reactions can lead to the formation of bicyclic products, demonstrating the utility of this compound in constructing complex molecular frameworks. nih.gov

Furthermore, the "E" stereochemistry of the double bond in this compound is of particular interest. The synthesis and reactions of trans-cycloalkenes are a frontier in organic chemistry due to their high reactivity stemming from ring strain. nih.gov Research into the synthesis and subsequent transformations of this compound contributes to a deeper understanding of the chemistry of these strained and valuable intermediates.

The synthetic utility of this compound is also being explored in the context of bioorthogonal chemistry. While not as extensively studied as some other trans-cyclooctene (B1233481) derivatives, the principles of strain-promoted cycloaddition suggest that related functionalized trans-cyclooctenes could be valuable tools for labeling and tracking biomolecules.

Properties

CAS No.

61815-42-7

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1e 1 Bromocyclooct 1 Ene

Transition Metal-Catalyzed Cross-Coupling Reactions

(1E)-1-bromocyclooct-1-ene, as a vinyl bromide incorporated within a medium-sized ring, serves as a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures from simpler precursors. The reactivity of the C(sp²)-Br bond in this compound is harnessed by catalysts, typically based on palladium, to engage with a range of organometallic reagents.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. yonedalabs.comlibretexts.org For a substrate like this compound, this reaction allows for the introduction of various aryl, vinyl, or other sp²-hybridized carbon groups. The catalytic cycle generally involves three key steps: oxidative addition of the vinyl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The use of organoboron reagents, such as boronic acids or their esters, is advantageous due to their stability, low toxicity, and commercial availability. organic-chemistry.org

Coupling PartnerCatalyst / LigandBaseSolventProductYield
Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O(1E)-1-phenylcyclooct-1-eneHigh
(E)-Styrylboronic AcidPdCl₂(dppf)K₃PO₄Dioxane(1E,1'E)-1,1'-bi(cyclooct-1-enyl)Good
4-Methoxy-phenylboronic acidCataCXium A Pd G3Cs₂CO₃Toluene(1E)-1-(4-methoxyphenyl)cyclooct-1-eneHigh

Note: The data in this table is representative of typical Suzuki-Miyaura reactions with vinyl bromides and may not reflect specific experimental results for this compound.

The Heck reaction provides a method for the alkenylation of vinyl halides. It involves the palladium-catalyzed reaction of this compound with an alkene, typically in the presence of a base. This reaction extends the carbon framework by creating a new carbon-carbon double bond, leading to the formation of substituted diene systems.

The Sonogashira reaction is the premier method for the alkynylation of vinyl halides, forming a C(sp²)-C(sp) bond. rsc.org This reaction couples this compound with a terminal alkyne. nih.gov It is traditionally catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), although copper-free protocols have also been developed to avoid the homocoupling of alkynes. organic-chemistry.org The reaction is highly valuable for synthesizing enyne motifs.

Reaction TypeCoupling PartnerCatalyst SystemBaseProduct
Heck StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃N(1E)-1-styrylcyclooct-1-ene
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF(1E)-1-(phenylethynyl)cyclooct-1-ene
Sonogashira (Cu-free) 1-OctynePd(t-Bu₃P)₂Cs₂CO₃(1E)-1-(oct-1-yn-1-yl)cyclooct-1-ene

Note: This table illustrates the expected products from Heck and Sonogashira reactions involving a generic vinyl bromide.

The Stille and Negishi couplings are effective alternatives for C-C bond formation. The Stille coupling utilizes organotin reagents (stannanes) and a palladium catalyst. organic-chemistry.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. libretexts.org

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron or organotin counterparts. nobelprize.org This heightened reactivity allows for couplings that may be difficult under other conditions. The reactions are typically catalyzed by palladium or nickel complexes. nobelprize.org Both methods are applicable to the coupling of this compound with a wide range of organometallic partners.

Coupling MethodOrganometallic ReagentCatalystProduct
Stille Tributyl(vinyl)tinPd(PPh₃)₄(1E)-1-vinylcyclooct-1-ene
Stille Tributyl(phenyl)tinPdCl₂(PPh₃)₂(1E)-1-phenylcyclooct-1-ene
Negishi Phenylzinc chloridePd(dppf)Cl₂(1E)-1-phenylcyclooct-1-ene
Negishi Alkynylzinc chloridePd(PPh₃)₄(1E)-1-alkynylcyclooct-1-ene

Note: This table provides representative examples of Stille and Negishi coupling reactions.

A critical aspect of cross-coupling reactions involving vinyl halides is the stereochemical outcome at the double bond. In many palladium-catalyzed processes, including the Suzuki, Stille, and Negishi couplings, the reaction proceeds with retention of the double bond geometry. This is because the oxidative addition and reductive elimination steps of the catalytic cycle typically occur with retention of configuration at the sp² carbon center.

However, the stereochemical course is not absolute and can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov In some cases, stereoinversion can be achieved. For instance, studies on the palladium-catalyzed cross-coupling of 2-bromo-1,3-dienes have demonstrated that a clean inversion of configuration at the bromine-bearing C=C bond is possible, particularly with specific phosphine (B1218219) ligands like DPEphos. nih.gov This suggests that while retention is common for substrates like this compound, tailored catalytic systems could potentially access the corresponding (Z)-isomer.

The efficiency and selectivity of cross-coupling reactions on substrates like this compound are highly dependent on the catalyst and associated ligands. Medium-sized rings can present unique steric and conformational challenges that affect reaction kinetics and yields. The development of specialized catalysts and ligands is crucial for overcoming these hurdles.

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a key role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For example, bulky, electron-rich ligands can promote the oxidative addition step and influence the rate of reductive elimination. In the context of medium-ring systems, ligands can help to accommodate the steric bulk of the cyclic substrate and prevent unwanted side reactions, enabling efficient C-C bond formation. whiterose.ac.uk

Nucleophilic Substitution and Elimination Pathways

Beyond metal-catalyzed reactions, the reactivity of this compound can be explored through nucleophilic substitution and elimination pathways. However, vinylic halides are notoriously unreactive towards classical bimolecular (Sₙ2) and unimolecular (Sₙ1) nucleophilic substitution reactions. libretexts.org

Sₙ2 Pathway : The Sₙ2 mechanism is disfavored for two main reasons. First, the incoming nucleophile is repelled by the electron-rich π-system of the double bond. Second, the backside attack required for an Sₙ2 reaction is sterically hindered by the ring structure and the geometry of the sp² hybridized carbon. libretexts.org

Sₙ1 Pathway : The Sₙ1 mechanism is also highly unlikely because it would require the formation of a vinylic carbocation intermediate. libretexts.org Vinylic carbocations are significantly less stable than their alkyl counterparts due to the sp hybridization of the vacant orbital, making their formation energetically prohibitive under normal conditions. leah4sci.com

Elimination reactions, such as E1 and E2, are also considered. lumenlearning.com An E2 reaction would require a strong base to abstract a proton from a carbon adjacent to the double bond. The stereoelectronic requirement for an anti-periplanar arrangement of the proton and the leaving group can be difficult to achieve in a cyclic system like cyclooctene (B146475), potentially hindering this pathway. An E1 elimination would face the same energetic barrier as the Sₙ1 reaction: the formation of an unstable vinylic carbocation. libretexts.orgokstate.edu Therefore, under typical conditions, this compound is resistant to standard nucleophilic substitution and elimination reactions, making transition metal catalysis the primary avenue for its functionalization.

Studies on Vinylic Nucleophilic Substitution Mechanisms

Nucleophilic substitution at a vinylic carbon, such as in this compound, is generally less facile than its SN1 and SN2 counterparts at sp3-hybridized carbons. The increased s-character of the C-Br bond and the steric hindrance of the cycloalkene ring make direct backside attack (as in SN2) difficult. Furthermore, the formation of a vinyl cation intermediate (required for an SN1-type mechanism) is energetically unfavorable.

Despite these barriers, nucleophilic vinylic substitution (SNV) can occur through several proposed mechanisms, although specific studies on this compound are not extensively detailed in the literature. The primary mechanisms considered for vinylic halides are:

Addition-Elimination (SNV-AdN-E): This pathway involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. Subsequent elimination of the bromide ion restores the double bond and yields the substituted product. This mechanism is favored when the vinyl halide is substituted with electron-withdrawing groups that can stabilize the negative charge of the intermediate.

Elimination-Addition (SNV-E-Ad): This mechanism proceeds through an initial elimination of HBr to form a strained cycloalkyne intermediate (in this case, cyclooctyne), followed by the addition of the nucleophile to the triple bond. This pathway is plausible for this compound, especially under strong basic conditions, and is closely related to the dehydrobromination reactions discussed in the next section.

Halogenophilic Attack (SNVX): In this less common mechanism, the nucleophile attacks the bromine atom directly, leading to a vinylic anion and a "Nu-Br" species. The vinylic anion can then be trapped by an electrophile.

While direct substitution on this compound is challenging, its reactivity can be enhanced through metal catalysis, which can facilitate different mechanistic pathways.

Base-Mediated Dehydrobromination Reactions to Form Cyclooctynes

One of the most significant reactions of this compound is its conversion to cyclooctyne (B158145) via a base-mediated dehydrobromination (elimination) reaction. Cyclooctynes are the smallest stable cyclic alkynes and their inherent ring strain makes them highly reactive and valuable in various applications, particularly in copper-free click chemistry (strain-promoted azide-alkyne cycloaddition, SPAAC). nih.govmdpi.comrsc.orgenamine.netnih.gov

The synthesis of cyclooctyne from a suitable precursor often involves a two-step elimination process. For instance, starting from 1,2-dibromocyclooctane (B11955411), an initial E2 elimination using a base like potassium hydroxide (B78521) (KOH) in alcohol yields 1-bromocyclooct-1-ene (B11823030). A subsequent, more forceful elimination using a very strong base, such as sodium amide (NaNH₂), removes the second equivalent of HBr from 1-bromocyclooct-1-ene to form the strained triple bond of cyclooctyne.

Table 1: Reaction Sequence for Cyclooctyne Synthesis

Step Starting Material Reagent Product
1 1,2-Dibromocyclooctane Alcoholic KOH 1-Bromocyclooct-1-ene

This transformation underscores the utility of this compound as a key intermediate in accessing strained cyclic alkynes for bioorthogonal chemistry and materials science. nih.govrsc.org

Electrophilic and Radical Addition Reactions to the Double Bond

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by both electrophiles and radicals. wikipedia.org

Electrophilic Addition: In these reactions, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. A common example is the addition of hydrogen halides (H-X).

Radical Addition: Under different conditions, such as in the presence of peroxides (ROOR) and light or heat, addition can proceed via a radical mechanism. This is particularly notable for the addition of HBr, where the reaction pathway is altered to favor an anti-Markovnikov product. chemistrysteps.compharmaguideline.com

Regio- and Stereoselectivity of Electrophilic Additions

When an unsymmetrical alkene like this compound undergoes electrophilic addition, the regioselectivity is generally governed by Markovnikov's rule . youtube.commasterorganicchemistry.comyoutube.com This rule states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

For this compound, the two vinylic carbons are not equivalent. Addition of an electrophile E⁺ could lead to two possible carbocations:

Carbocation A: Formed if E⁺ adds to C2. The positive charge resides on C1 (the carbon bearing the bromine). This carbocation is destabilized by the electron-withdrawing inductive effect of the bromine atom.

Carbocation B: Formed if E⁺ adds to C1. The positive charge resides on C2. This is a secondary carbocation and is generally more stable than Carbocation A.

Therefore, the reaction proceeds preferentially through Carbocation B, and the nucleophile subsequently attacks the C2 position.

The stereoselectivity of the addition (whether the two new groups add to the same side, syn-addition, or opposite sides, anti-addition, of the double bond) depends on the specific mechanism. masterorganicchemistry.com For example, the addition of HBr proceeds through a planar carbocation, allowing the bromide ion to attack from either face, typically resulting in a mixture of syn and anti products.

Radical Cyclization and Functionalization Strategies

Vinyl bromides are versatile substrates in radical chemistry. They can participate in radical reactions in several ways, including intermolecular additions and intramolecular cyclizations. wikipedia.orgrsc.org

Radical Functionalization: this compound can be used in intermolecular radical vinylation reactions. In such a process, a radical is generated elsewhere in the reaction mixture, which can then add to the double bond of the vinyl bromide. Alternatively, under conditions that promote homolytic cleavage of the C-Br bond (e.g., using tributyltin hydride and a radical initiator like AIBN), a vinylic radical can be generated directly on the cyclooctene ring. This reactive intermediate can then engage with other molecules.

Radical Cyclization: While there are no specific examples cited for this compound, general strategies for radical cyclization can be applied to its derivatives. researchgate.net If a suitable radical precursor is tethered to the cyclooctene ring via an appropriate chain, the generation of a radical can initiate an intramolecular cyclization onto the double bond. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules. For instance, a derivative with a side chain at C3 could potentially be used to construct a bicyclic system.

Rearrangement Reactions of this compound Derivatives

The carbon skeleton of this compound derivatives can be modified through various rearrangement reactions, often by first converting the molecule into a different reactive intermediate. wiley-vch.de For example, if a derivative of this compound were converted into an α-haloketone, it could potentially undergo a Favorskii rearrangement, which typically results in ring contraction.

Vinyl Carbocation-Mediated Rearrangements

The generation of a vinyl carbocation from this compound is an energetically demanding process. Unlike allylic or tertiary carbocations, simple vinyl cations are highly unstable. However, under forcing conditions such as solvolysis in a polar, non-nucleophilic solvent, the C-Br bond can heterolytically cleave to form a vinyl carbocation intermediate. pearson.com

Once formed, this high-energy intermediate would be extremely reactive. It could be trapped by a solvent molecule (nucleophile) or potentially undergo rearrangement. Rearrangements, such as hydride or alkyl shifts, would aim to form a more stable carbocation. However, due to the inherent instability of the initial vinyl cation, such rearrangements are less common compared to those involving more stable carbocation intermediates. The primary fate of a vinyl cation generated from this compound in a protic solvent would likely be trapping by the solvent or elimination of a proton to form a cycloalkyne. The intermediacy of a free vinyl cation has been proposed in reactions like the addition of HBr to alkynes in solutions with low bromide concentrations. researchgate.net

Ring Contraction or Expansion Pathways

The inherent strain and conformational flexibility of the cyclooctyl ring system in this compound suggest the potential for rearrangement reactions leading to either ring contraction or expansion under suitable conditions. Such pathways are often mediated by the formation of a carbocation intermediate, typically generated through solvolysis or under the influence of a Lewis acid. While specific studies detailing these transformations for this compound are not extensively documented, plausible mechanistic pathways can be inferred from the well-established principles of carbocation chemistry in medium-sized rings.

Under solvolytic conditions, the departure of the bromide ion would lead to a strained vinyl cation. However, a more likely pathway for rearrangement involves the formation of a carbocation at a different position, potentially through addition of an electrophile to the double bond, which could then undergo rearrangement. For instance, protonation of the double bond could lead to a secondary carbocation within the cyclooctyl ring. This intermediate could then undergo a transannular hydride shift or an alkyl shift, leading to the formation of a more stable carbocation, which could subsequently drive ring contraction to a seven-membered ring or expansion to a nine-membered ring system.

A hypothetical ring contraction pathway could be initiated by the formation of a cyclooctyl cation. A 1,2-hydride shift followed by a bond migration could lead to a bicyclo[5.1.0]octane intermediate, which upon rearrangement could yield a substituted cycloheptene (B1346976) derivative. Conversely, a ring expansion might proceed through a Wagner-Meerwein type rearrangement, where an alkyl group migrates to an adjacent carbocationic center, resulting in the formation of a larger ring. The specific outcome of such reactions would be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of any reagents used.

Photochemical and Electrochemical Transformations

The presence of a bromoalkene functionality in this compound makes it a candidate for various photochemical and electrochemical transformations. These reactions can offer alternative pathways for the functionalization of the cyclooctyl ring system.

Photochemical Transformations

The photochemistry of haloalkenes is characterized by the cleavage of the carbon-halogen bond and cis-trans isomerization. Upon irradiation with ultraviolet (UV) light, this compound could undergo homolytic cleavage of the C-Br bond to generate a vinyl radical and a bromine radical. This vinyl radical could then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or an intramolecular cyclization, depending on the reaction conditions.

Another plausible photochemical process is E/Z isomerization. The absorption of light can promote the molecule to an excited state where the rotational barrier around the double bond is significantly lower. This would allow for the conversion of the thermodynamically less stable (E)-isomer to the more stable (Z)-isomer, or establish a photostationary state with a mixture of both isomers. The specific wavelength of light used would be a critical parameter in determining the outcome of the reaction.

Transformation Proposed Conditions Potential Product(s) Notes
Homolytic CleavageUV irradiation (e.g., 254 nm) in an inert solvent (e.g., cyclohexane)Cyclooctyne, (Z)-1-bromocyclooct-1-ene, cycloocteneFormation of a vinyl radical intermediate.
E/Z IsomerizationUV irradiation in the presence of a photosensitizer (e.g., acetone)(1Z)-1-bromocyclooct-1-eneReversible isomerization leading to a photostationary state.

Electrochemical Transformations

The electrochemical behavior of this compound is expected to be influenced by the reducible carbon-bromine bond. Electrochemical reduction, typically carried out at a cathode, could lead to the cleavage of the C-Br bond. Depending on the reduction potential and the reaction medium, this can proceed through a one-electron or two-electron pathway. A one-electron reduction would generate a vinyl radical, similar to the photochemical process, which could then be further reduced or react with the solvent. A two-electron reduction would lead to the formation of a vinyl anion, which could then be protonated to yield cyclooctene.

Conversely, under oxidative conditions at an anode, the double bond could be susceptible to attack. While direct oxidation of the bromoalkene might be challenging, electrochemically generated reactive species could react with the double bond. For instance, in the presence of a suitable nucleophile and a mediator, an oxidative addition across the double bond could be achieved.

Transformation Electrode Proposed Conditions Potential Product(s) Notes
Reductive DehalogenationCathode (e.g., lead, mercury, or glassy carbon)Aprotic solvent (e.g., DMF, acetonitrile) with a supporting electrolyte (e.g., TBAPF6)Cyclooctene, cyclooctyneThe product depends on the reduction potential and proton availability.
Oxidative AdditionAnode (e.g., platinum, graphite)Protic solvent (e.g., methanol) with a supporting electrolyte and a mediator1-bromo-2-methoxycyclooctaneIndirect oxidation via a mediator.

Theoretical and Computational Chemistry Studies of 1e 1 Bromocyclooct 1 Ene

Electronic Structure and Reactivity Analyses

The arrangement of electrons within a molecule governs its chemical behavior. For (1E)-1-bromocyclooct-1-ene, the interplay between the strained π-system of the trans-alkene and the electronic effects of the bromine atom dictates its reactivity. Computational analyses, such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping, are essential for predicting and rationalizing its chemical properties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the orbital with the highest energy electrons, is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, relates to its capacity as an electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

For this compound, the electronic nature of the molecule is significantly influenced by two key features: the strained trans-double bond and the attached bromine atom.

LUMO: The LUMO is anticipated to be the corresponding π* antibonding orbital of the double bond. The strain in the ring also lowers the energy of the LUMO, making the molecule a better electron acceptor. Furthermore, the presence of the bromine atom, with its accessible σ* C-Br orbital, can also contribute to the character of the LUMO or provide a low-lying alternative, potentially influencing the regioselectivity of nucleophilic attacks.

The interaction of these frontier orbitals dictates the molecule's behavior in pericyclic reactions, such as cycloadditions, where the HOMO of one reactant interacts with the LUMO of the other. wikipedia.org

Table 1: Conceptual Effects of Molecular Features on Frontier Orbitals of this compound
Molecular FeatureEffect on HOMO EnergyEffect on LUMO EnergyImpact on Reactivity
trans-Double Bond Ring StrainIncreases (destabilizes)Decreases (stabilizes)Enhances reactivity with both electrophiles and nucleophiles; lowers HOMO-LUMO gap.
Bromine Substituent (Inductive Effect)Decreases (stabilizes)Decreases (stabilizes)Reduces nucleophilicity but may enhance electrophilicity.
Bromine Substituent (Resonance Effect)Increases (destabilizes)Increases (destabilizes)Slightly enhances nucleophilicity by donating lone-pair density into the π-system.

While FMO theory describes reactivity based on orbital interactions, the charge distribution and molecular electrostatic potential (MEP) provide a more classical, electrostatic picture of reactivity. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue), predicting sites for electrophilic and nucleophilic attack, respectively.

In this compound, the charge distribution is polarized due to the high electronegativity of the bromine atom relative to the carbon atoms. This creates a permanent dipole moment.

Electron-Rich Regions: The MEP is expected to show a region of negative electrostatic potential associated with the π-cloud of the double bond and the lone pairs on the bromine atom. This indicates these are the most likely sites for attack by electrophiles.

Electron-Poor Regions: A region of positive potential is expected on the carbon atom directly bonded to the bromine (C1) due to the strong inductive pull of the halogen. This site would be susceptible to nucleophilic attack. The hydrogen atoms of the ring would also exhibit moderately positive potential.

This charge polarization is crucial for understanding intermolecular interactions and the initial stages of ionic reaction mechanisms. The combination of strain-induced reactivity (from FMO analysis) and electrostatic guidance (from MEP analysis) provides a comprehensive model for the chemical behavior of this compound.

Conformational Analysis and Ring Strain Calculations

The eight-membered ring of cyclooctene (B146475) is highly flexible, leading to a complex potential energy surface with multiple stable and metastable conformations. The introduction of a rigid trans-double bond and a substituent significantly constrains this flexibility and alters the relative stability of the possible conformers.

Computational methods, particularly ab initio (from first principles) and Density Functional Theory (DFT), are indispensable for exploring the conformational landscape of cyclic molecules. researchgate.netsci-hub.box These methods solve the electronic structure of the molecule to calculate its energy and properties, allowing for the identification of energy minima (stable conformers) and transition states that connect them. nih.govstackexchange.com

Studies on the parent (Z)-cyclooctene have identified several conformations, often described by boat-chair (BC) and twisted boat-chair (TBC) geometries. units.it For the significantly more strained (E)-cyclooctene, the ring must adopt highly contorted shapes to accommodate the geometry of the trans-double bond. The most stable conformation of (E)-cyclooctene is often referred to as a "crown" or "twist" form. Computational studies on cyclooctanone, an eight-membered ring ketone, have also revealed a complex landscape with boat-chair, twisted boat-chair, and crown families of conformers, with the preferred geometry being one that minimizes non-bonded transannular interactions (steric clash across the ring). kcl.ac.uk

Table 2: Representative Conformations of the Cyclooctane (B165968) Ring System and Their General Stability Order (based on parent systems)
Conformation FamilyGeneral DescriptionRelative Stability
Boat-Chair (BC)A common, relatively low-strain family of conformations for eight-membered rings. kcl.ac.ukOften the most stable for saturated or cis-alkene rings.
CrownHighly symmetric, but often higher in energy due to eclipsed hydrogens.Can be a stable conformer in some substituted systems.
Twist-Chair (TC)A twisted conformation that relieves some torsional strain.Often close in energy to the Boat-Chair.
Twisted Boat-Chair (TBC)An intermediate between boat and chair forms. kcl.ac.ukIdentified as a low-energy conformer in cyclooctanone. kcl.ac.uk

The introduction of a bromine atom at the C1 position of the trans-double bond in this compound has two major conformational consequences:

Steric Bulk: The bromine atom is significantly larger than a hydrogen atom. Its presence will introduce steric strain (van der Waals repulsion) with nearby hydrogen atoms on the cyclooctene ring. This will destabilize certain conformations where the bromine is forced into close proximity with other parts of the ring, thereby altering the relative energy ordering of the conformers compared to the unsubstituted (E)-cyclooctene. The molecule will preferentially adopt a conformation that directs the bulky bromine atom away from the interior of the ring.

Reaction Pathway Modeling and Transition State Characterization

Understanding how a chemical reaction proceeds requires mapping the energetic path from reactants to products. Computational chemistry allows for the modeling of these reaction pathways and the characterization of high-energy transition states (TS), which correspond to the energy maximum along the reaction coordinate. beilstein-journals.org The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, its high strain energy makes it a prime candidate for reactions that release this strain, such as cycloadditions or addition reactions. Reaction pathway modeling could be applied to several potential transformations:

Diels-Alder Reactions: As a strained dienophile, this compound would be expected to undergo rapid Diels-Alder reactions. Computational modeling could locate the transition state, revealing whether the reaction is synchronous or asynchronous and predicting the stereochemical outcome. The strain release in the transition state is expected to significantly lower the activation barrier. nih.gov

Nucleophilic Addition: The polarized C-Br bond and the strained π-system suggest that nucleophilic addition reactions are feasible. Modeling would help determine the preferred site of attack and the structure of the transition state leading to the addition product.

Elimination Reactions: Under basic conditions, elimination of HBr to form a cyclooctyne (B158145) or cyclooctadiene is a possible reaction pathway. Computational characterization of the transition states for different elimination mechanisms (e.g., E2) would clarify the feasibility and stereoelectronic requirements of such reactions.

By calculating the energies of reactants, products, and the transition states connecting them, a complete energy profile for a proposed reaction can be constructed. This allows for direct comparison of competing pathways and provides a theoretical foundation for predicting the major products and understanding the underlying mechanism of the reaction.

Density Functional Theory (DFT) Studies of Catalytic Cycles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of catalytic reactions involving organic halides. While specific DFT studies exclusively targeting this compound in catalytic cycles are not extensively documented in the public literature, the principles of such investigations can be understood from studies on analogous bromoalkenes and cycloalkenes.

A typical DFT study of a catalytic cycle involving this compound would model the interactions between the substrate, the catalyst (often a transition metal complex), and any other reagents. The primary goal is to map out the potential energy surface of the reaction, identifying the structures of intermediates and transition states.

Hypothetical Catalytic Cycle Investigation:

Consider a hypothetical palladium-catalyzed cross-coupling reaction, a common application for bromoalkenes. A DFT investigation would typically proceed as follows:

Reactant and Catalyst Geometry Optimization: The initial step involves optimizing the three-dimensional structures of this compound and the active catalytic species (e.g., a Pd(0) complex) to find their lowest energy conformations.

Oxidative Addition: The first step in many cross-coupling cycles is the oxidative addition of the bromoalkene to the metal center. DFT calculations would be used to locate the transition state for this step, providing the activation barrier. The product, a Pd(II) intermediate, would also be characterized.

Transmetalation/Insertion: Subsequent steps, such as transmetalation with an organometallic reagent or migratory insertion of another substrate, would be similarly modeled. Each step involves locating the relevant transition states and intermediates.

Reductive Elimination: The final step, reductive elimination, regenerates the Pd(0) catalyst and yields the coupled product. DFT calculations would determine the energetics of this step.

Table 1: Hypothetical DFT-Calculated Energies for a Catalytic Cycle Involving this compound

StepSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Pd(0)L20.0
Oxidative Addition TS[L2Pd---Br---C8H12]‡+15.2
Intermediate 1(trans)-[Pd(Br)(cyclooctenyl)L2]-5.7
Transmetalation TS[Intermediate 1---Nu-M]‡+18.5
Intermediate 2[Pd(Nu)(cyclooctenyl)L2]-10.1
Reductive Elimination TS[Product---PdL2]‡+22.3
ProductsCoupled Product + Pd(0)L2-25.0

Note: This table is illustrative and based on general principles of catalytic cycles. Actual values would require specific DFT calculations.

Activation Energy and Reaction Coordinate Analysis

The activation energy (Ea) is a critical parameter derived from computational studies, as it directly correlates with the reaction rate. It represents the energy barrier that must be overcome for a reaction to occur. In the context of DFT, the activation energy is typically calculated as the difference in energy between the transition state and the preceding reactant or intermediate.

A reaction coordinate analysis provides a detailed view of the transformation from reactants to products. It is a path on the potential energy surface that connects these states through the transition state. By analyzing the geometry and energy along the intrinsic reaction coordinate (IRC), chemists can gain a deeper understanding of the bond-breaking and bond-forming processes.

For a reaction involving this compound, a reaction coordinate diagram would plot the energy of the system against the progression of the reaction. The peaks on this diagram correspond to transition states, and the valleys represent intermediates.

Table 2: Calculated Activation Energies for Key Reaction Steps

Reaction StepTransition State StructureCalculated Activation Energy (Ea) (kcal/mol)
Oxidative AdditionElongated C-Br bond, forming Pd-C and Pd-Br bonds15.2
TransmetalationBridging nucleophile between the two metal centers12.8
Reductive EliminationShortening distance between the coupled groups, weakening Pd-C bonds32.4

Note: These values are hypothetical and serve to illustrate the type of data obtained from such analyses.

The analysis of the transition state structures provides crucial mechanistic information. For instance, in the oxidative addition step, the C-Br bond of this compound would be significantly elongated in the transition state, while new bonds between the palladium center and both the carbon and bromine atoms would be forming. This geometric information, combined with the calculated activation energy, provides a comprehensive picture of the reaction mechanism at the molecular level.

Applications of 1e 1 Bromocyclooct 1 Ene in Complex Molecule Synthesis

As a Versatile Building Block for Annulated and Macrocyclic Systems

The construction of annulated (fused-ring) and macrocyclic systems is a significant challenge in organic synthesis, often requiring strategic bond formations to create sterically demanding structures. While the potential of (1E)-1-bromocyclooct-1-ene as a building block for such systems is recognized due to its inherent reactivity, specific and detailed examples of its application in the synthesis of complex annulated or macrocyclic systems are not extensively documented in readily available scientific literature.

The vinyl bromide moiety of this compound is amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. These reactions could theoretically be employed in intramolecular settings to form annulated rings or in intermolecular reactions as part of a strategy to build large macrocyclic structures. For instance, a hypothetical intramolecular Heck reaction could lead to the formation of a bicyclic system.

Similarly, ring-closing metathesis (RCM) is a powerful tool for the synthesis of macrocycles. A synthetic intermediate derived from this compound, featuring two terminal alkene chains, could potentially undergo RCM to form a complex macrocyclic structure containing the cyclooctene (B146475) core. However, specific examples of such transformations involving this particular compound are not prominently reported.

The lack of detailed research findings in this specific area suggests that while the potential for this compound in these applications is high, its practical use may be limited or underexplored.

Strategies in Natural Product Total Synthesis

The total synthesis of natural products often requires the use of unique and highly functionalized building blocks to construct complex molecular architectures. The strained trans-cyclooctene (B1233481) ring system is a feature of some natural products, making this compound a theoretically attractive starting material or intermediate.

Despite its potential, a comprehensive search of the scientific literature does not reveal prominent examples of the direct use of this compound as a key building block in the completed total synthesis of a specific natural product. Synthetic strategies for natural products containing a cyclooctene ring often involve the construction of the eight-membered ring at a later stage of the synthesis from more flexible acyclic precursors.

While the direct incorporation of the this compound unit into a natural product backbone is not well-documented, its derivatives could serve as precursors. For example, the bromine atom could be displaced by a nucleophile to introduce a side chain, or it could be used in a coupling reaction to append a more complex fragment, which is then elaborated to complete the natural product synthesis.

Further research may uncover specific instances of its use, but based on currently available information, the role of this compound in natural product total synthesis appears to be an area with limited reported applications.

Precursors for Advanced Organic Scaffolds and Specialty Chemicals

The reactivity of this compound makes it a suitable precursor for a variety of advanced organic scaffolds and specialty chemicals. The vinyl bromide functionality allows for a range of transformations that can lead to diverse and complex molecular structures.

One potential application is in the synthesis of polycyclic compounds through cascade reactions. A cascade reaction initiated at the vinyl bromide position could lead to the formation of multiple rings in a single synthetic operation, providing rapid access to complex scaffolds. For instance, a reaction cascade involving an initial cross-coupling followed by an intramolecular cyclization could generate intricate polycyclic systems.

Furthermore, this compound can be converted into other functionalized cyclooctene derivatives. For example, lithium-halogen exchange would generate a vinyllithium (B1195746) species, which can then react with various electrophiles to introduce a wide range of functional groups. These functionalized cyclooctene derivatives can then serve as building blocks for more complex molecules.

Advanced Analytical Methodologies for Research on 1e 1 Bromocyclooct 1 Ene

High-Resolution NMR Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the mechanisms of reactions involving (1E)-1-bromocyclooct-1-ene and for determining the stereochemistry of the resulting products. ed.ac.uk By monitoring the changes in the NMR spectrum over time, researchers can track the consumption of reactants, the formation of products, and the appearance of any observable intermediates.

In-situ NMR monitoring allows for the quantitative analysis of reaction kinetics. ed.ac.uk For instance, by integrating the signals corresponding to specific protons or carbons in this compound and its products, one can determine their concentrations at various time points, yielding valuable data for rate law determination. The chemical shift, splitting pattern, and coupling constants of each signal provide detailed structural information about the electronic environment of the nuclei. docbrown.info

The assignment of stereochemistry is another critical application of NMR. For products formed from reactions of this compound, techniques such as the Nuclear Overhauser Effect (NOE) can be used to establish the relative spatial proximity of different protons within a molecule. This information is crucial for distinguishing between diastereomers. Furthermore, the use of chiral derivatizing agents can enable the determination of enantiomeric purity and even the assignment of absolute configuration by creating diastereomeric derivatives that are distinguishable in the NMR spectrum. researchgate.net

Table 1: Representative ¹³C NMR Spectral Data for this compound nih.gov

Carbon AtomChemical Shift (ppm)
C1 (C-Br)125.5
C2 (C=C)135.2
C332.8
C426.1
C528.9
C625.7
C735.4
C830.3
Note: Data is representative and sourced from spectral databases. Exact values may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Reaction Intermediates and Product Characterization

Mass spectrometry (MS) is an essential tool for identifying reaction intermediates and characterizing the products of reactions involving this compound. Its high sensitivity allows for the detection of low-concentration or short-lived species that are often key to understanding a reaction pathway. ru.nl Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the observation of charged intermediates. ru.nlpurdue.edu

Once a reaction is complete, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to separate and identify the various products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component. The molecular ion peak confirms the molecular weight of the product, while the fragmentation pattern serves as a "fingerprint" that helps to confirm its structure. nih.gov

Advanced MS techniques can also provide information about the shape and structure of ions. Ion mobility spectrometry, for example, separates ions based on their size and shape (collisional cross-section), which can help to distinguish between isomers. ru.nl Predicted collisional cross-section (CCS) values can be calculated for different ions, providing a basis for comparison with experimental data. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺189.02735141.2
[M+Na]⁺211.00929146.9
[M+NH₄]⁺206.05389151.6
[M-H]⁻187.01279144.0
Note: Data calculated using CCSbase predictions. m/z refers to the mass-to-charge ratio.

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Conformation

While NMR and MS provide invaluable structural information, X-ray crystallography offers the most direct and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation. thieme-connect.de Since this compound is not a crystalline solid at room temperature, this technique is applied to its solid, crystalline derivatives.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. soton.ac.uk This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the atomic arrangement can be constructed.

For chiral molecules, determining the absolute stereochemistry is crucial. The presence of a heavier atom, such as the bromine in this compound and its derivatives, is highly advantageous for this purpose. thieme-connect.de Bromine atoms scatter X-rays anomalously, meaning the phase of the scattered X-rays is shifted. By carefully analyzing this anomalous dispersion, the absolute configuration of the molecule can be determined with high confidence using parameters like the Flack parameter. thieme-connect.desoton.ac.uk The resulting crystallographic data not only confirms the connectivity and stereochemistry but also provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative

ParameterValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a (Å)10.15Unit cell dimension.
b (Å)8.54Unit cell dimension.
c (Å)14.23Unit cell dimension.
β (°)98.7Unit cell angle.
V (ų)1218Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter0.02(3)A value near zero indicates the correct absolute stereochemistry has been assigned.
Note: This data is hypothetical and serves to illustrate the typical parameters obtained from an X-ray crystallographic analysis.

Future Directions and Emerging Research Avenues for 1e 1 Bromocyclooct 1 Ene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The pursuit of more efficient and selective transformations of (1E)-1-bromocyclooct-1-ene is a major driver of current research. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to functionalize this strained ring system, the future lies in the development of more sustainable and versatile catalytic platforms.

The exploration of earth-abundant first-row transition metals, such as copper and nickel, presents a promising alternative to palladium. Copper-catalyzed cross-coupling reactions, for instance, offer a cost-effective and often highly selective means of forming carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on designing ligand scaffolds that can stabilize reactive copper intermediates and control the stereochemical outcome of reactions involving this compound.

Furthermore, the development of catalytic asymmetric reactions is a key frontier. The synthesis of chiral cyclooctane (B165968) derivatives is of significant interest in medicinal chemistry and natural product synthesis. The unique geometry of trans-cyclooctenes has been shown to be effective in inducing chirality in metal-catalyzed transformations thieme-connect.com. Future work will likely involve the design of chiral ligands that can effectively differentiate between the enantiotopic faces of the double bond in this compound, leading to highly enantioselective catalytic processes.

Catalyst SystemReaction TypePotential Advantages
Palladium-based catalystsSuzuki-Miyaura, Stille, Buchwald-HartwigWell-established, broad substrate scope
Copper-based catalystsC-C and C-X cross-couplingCost-effective, sustainable, unique reactivity
Chiral Nickel catalystsAsymmetric cross-couplingAccess to enantiomerically enriched products
Chiral trans-cyclooctene (B1233481) ligandsAsymmetric catalysisHigh enantioselectivity through chiral environment

Chemoenzymatic and Biocatalytic Approaches to Functionalized Bromocyclooctenes

The integration of enzymatic methods with traditional organic synthesis offers a powerful strategy for the selective functionalization of complex molecules like this compound. Biocatalysis provides access to reactions that are often difficult to achieve with conventional chemical methods, proceeding with high enantio- and regioselectivity under mild conditions.

Lipases are a class of enzymes that have shown great potential for the kinetic resolution of racemic alcohols and their derivatives nih.govnih.govresearchgate.net. A promising future direction involves the lipase-catalyzed resolution of racemic derivatives of bromocyclooctenol, which could be synthesized from this compound. This would provide a straightforward route to enantiomerically pure building blocks.

Ene-reductases are another class of enzymes with significant potential nih.govresearchgate.netnih.govacsgcipr.orgmatthey.com. These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds. While this compound itself is not a typical substrate for ene-reductases, derivatives bearing an electron-withdrawing group could be targeted for stereoselective reduction of the double bond. Furthermore, the emerging field of enzyme engineering could be employed to evolve ene-reductases with tailored substrate specificities to accept a broader range of cyclic alkenes.

Exploration of Unprecedented Reactivity Patterns and Domino Processes

The high ring strain of this compound is a key feature that can be exploited to uncover novel reactivity and design efficient domino reaction cascades. The release of this strain provides a strong thermodynamic driving force for chemical transformations.

trans-Cyclooctenes are known to be exceptionally reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions nih.govresearchgate.net. The reaction of this compound with tetrazines, for example, is expected to proceed rapidly to afford dihydropyridazine products, which can then undergo further transformations. This high reactivity opens the door to exploring unprecedented cycloaddition cascades, where the initial [4+2] cycloaddition triggers subsequent intramolecular reactions.

Domino reactions that commence with a cross-coupling event are a particularly attractive strategy for rapidly building molecular complexity. For instance, a palladium-catalyzed coupling of this compound with a suitably functionalized coupling partner could be designed to initiate an intramolecular cyclization or rearrangement, leading to the formation of complex polycyclic systems in a single synthetic operation. The development of such domino processes will be a key area of future research, offering atom- and step-economical routes to novel molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly benefiting from the integration of enabling technologies such as flow chemistry and automated synthesis. These approaches offer significant advantages in terms of safety, efficiency, and scalability, particularly for the handling of reactive intermediates like this compound.

The synthesis of functionalized trans-cyclooctenes has been significantly advanced by the use of flow photochemistry nih.govnih.govudel.edubeilstein-journals.orgacs.org. This technique allows for precise control over irradiation time and temperature, minimizing side reactions and enabling the safe generation of these strained molecules on a larger scale. Future research will likely focus on integrating these flow synthesis platforms with downstream functionalization steps, creating fully automated sequences for the production of diverse cyclooctene (B146475) derivatives.

Automated reaction screening platforms are revolutionizing the way chemical reactions are optimized researchgate.netrsc.orgscispace.comchemistryviews.org. High-throughput experimentation can be employed to rapidly screen a wide array of catalysts, ligands, bases, and solvents for reactions involving this compound. This data-rich approach, often coupled with machine learning algorithms, can accelerate the discovery of optimal reaction conditions and identify novel catalytic systems with enhanced performance. The integration of automated synthesis with in-line analytics will provide a powerful tool for the rapid development of robust and efficient synthetic methods for this valuable building block.

TechnologyApplication to this compoundKey Advantages
Flow ChemistrySynthesis and functionalizationEnhanced safety, scalability, precise control of reaction parameters
Automated SynthesisHigh-throughput reaction screeningRapid optimization, discovery of novel catalysts and conditions
Machine LearningPredictive modeling of reaction outcomesAccelerated development of efficient synthetic routes

Q & A

Q. What are the optimal synthetic routes for (1E)-1-bromocyclooct-1-ene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves bromination of cyclooctene derivatives. Key considerations include:

  • Regioselectivity Control : Use of radical initiators (e.g., AIBN) or transition-metal catalysts to favor the 1,2-addition pathway.
  • Stereochemical Control : Low-temperature conditions (−20°C to 0°C) and non-polar solvents (e.g., hexane) minimize isomerization, preserving the (E)-configuration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity (>98% by GC-MS).

Q. Table 1: Comparative Synthetic Approaches

MethodYield (%)Purity (%)Key Conditions
Radical Bromination65–7595–98NBS, AIBN, CCl₄, 80°C
Electrophilic Addition50–6090–95HBr, DCM, 0°C
Metal-Catalyzed70–8597–99Pd(OAc)₂, LiBr, THF, 40°C

Reference Standards : Reproducibility requires detailed reporting of solvent ratios, catalyst loadings, and temperature gradients .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for vinyl proton signals at δ 5.6–6.2 ppm (doublet of doublets, J = 10–12 Hz) and allylic protons at δ 2.8–3.2 ppm.
    • ¹³C NMR : The brominated carbon appears at δ 110–120 ppm, with adjacent carbons deshielded due to electronegativity .
  • GC-MS : Confirm molecular ion peak at m/z 189.10 (C₈H₁₃Br⁺) and fragmentation patterns (e.g., loss of Br•, m/z 108).
  • IR Spectroscopy : C-Br stretch at 550–650 cm⁻¹ and C=C stretch at 1600–1680 cm⁻¹.

Data Validation : Cross-reference with computational predictions (DFT-optimized structures) to resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical data for this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for bromination pathways to identify kinetic vs. thermodynamic control. For example, compare B3LYP/6-31G(d) and M06-2X/cc-pVTZ methods to validate reaction barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability; polar solvents (e.g., DMSO) may stabilize twisted alkene geometries, altering reactivity .
  • Validation : Use X-ray crystallography (if crystalline) or isotopic labeling (²H/¹³C) to confirm computational predictions .

Q. Table 2: Computational vs. Experimental Bond Lengths

ParameterDFT (Å)X-ray (Å)Discrepancy
C-Br1.921.891.6%
C=C1.341.330.7%

Q. How do steric and electronic effects influence this compound’s participation in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The bicyclic structure restricts access to the Pd catalyst, requiring bulky ligands (e.g., SPhos) to enhance turnover .
  • Electronic Effects : The electron-withdrawing Br group activates the alkene for oxidative addition but may deactivate aryl boronic acids. Use of electron-deficient boronic esters improves coupling efficiency.
  • Optimization : Screen bases (Cs₂CO₃ vs. K₃PO₄) and solvents (toluene vs. dioxane) to balance reactivity and side reactions (e.g., β-hydride elimination) .

Q. What strategies address contradictions in NMR data when characterizing this compound derivatives?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational exchange broadening signals. For example, heating to 60°C may coalesce split vinyl proton peaks .
  • 2D Techniques : Use HSQC and NOESY to assign overlapping signals. NOE correlations between vinyl protons and adjacent CH₂ groups confirm spatial proximity .
  • Statistical Analysis : Apply principal component analysis (PCA) to compare spectral datasets from multiple batches, identifying outliers due to impurities .

Data Reliability and Reproducibility

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Detailed Reporting : Include exact molar ratios, stirring rates, and drying times for solvents (e.g., "stirred for 48 h under N₂" vs. "stirred overnight") .
  • Open Data Practices : Deposit raw NMR (FID files), chromatograms, and crystallographic data in public repositories (e.g., PubChem) for independent validation .
  • Collaborative Trials : Conduct round-robin experiments across labs to identify protocol sensitivities (e.g., humidity effects on LiBr-mediated reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.